2-(4-Bromophenyl)-1-ethenyl-1H-pyrrole
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Overview
Description
1-vinyl-2-(4-bromophenyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The presence of a vinyl group and a bromophenyl group in this compound makes it a versatile intermediate in organic synthesis and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-vinyl-2-(4-bromophenyl)pyrrole can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring
Industrial Production Methods
Industrial production of 1-vinyl-2-(4-bromophenyl)pyrrole typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-vinyl-2-(4-bromophenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Properties
CAS No. |
64222-40-8 |
---|---|
Molecular Formula |
C12H10BrN |
Molecular Weight |
248.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-ethenylpyrrole |
InChI |
InChI=1S/C12H10BrN/c1-2-14-9-3-4-12(14)10-5-7-11(13)8-6-10/h2-9H,1H2 |
InChI Key |
DBPAYRLEQIWYIG-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CC=C1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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